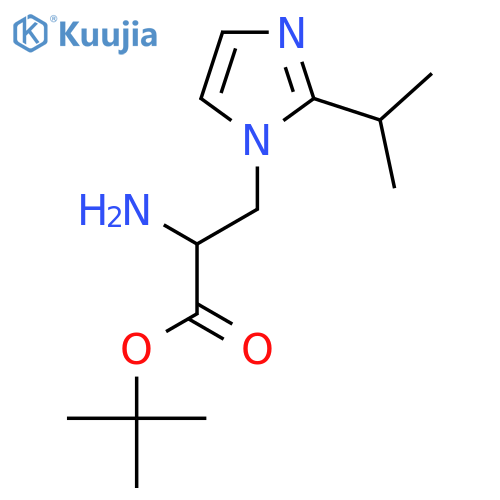

Cas no 2137489-20-2 (tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate)

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate

- tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate

- 2137489-20-2

- EN300-1141455

-

- インチ: 1S/C13H23N3O2/c1-9(2)11-15-6-7-16(11)8-10(14)12(17)18-13(3,4)5/h6-7,9-10H,8,14H2,1-5H3

- InChIKey: YVBAFHKTVYNIGQ-UHFFFAOYSA-N

- SMILES: O(C(C(CN1C=CN=C1C(C)C)N)=O)C(C)(C)C

計算された属性

- 精确分子量: 253.17902698g/mol

- 同位素质量: 253.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 6

- 複雑さ: 287

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- XLogP3: 1.1

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141455-0.05g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 0.05g |

$1056.0 | 2023-10-26 | |

| Enamine | EN300-1141455-10.0g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1141455-1g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 1g |

$1256.0 | 2023-10-26 | |

| Enamine | EN300-1141455-5g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 5g |

$3645.0 | 2023-10-26 | |

| Enamine | EN300-1141455-0.25g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 0.25g |

$1156.0 | 2023-10-26 | |

| Enamine | EN300-1141455-2.5g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 2.5g |

$2464.0 | 2023-10-26 | |

| Enamine | EN300-1141455-1.0g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1141455-0.1g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 0.1g |

$1106.0 | 2023-10-26 | |

| Enamine | EN300-1141455-0.5g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 0.5g |

$1207.0 | 2023-10-26 | |

| Enamine | EN300-1141455-10g |

tert-butyl 2-amino-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoate |

2137489-20-2 | 95% | 10g |

$5405.0 | 2023-10-26 |

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate 関連文献

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoateに関する追加情報

Research Brief on tert-Butyl 2-Amino-3-2-(Propan-2-yl)-1H-Imidazol-1-ylpropanoate (CAS: 2137489-20-2)

The compound tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate (CAS: 2137489-20-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the tert-butyl ester and imidazole moieties, make it a versatile building block for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors with promising anti-cancer activity.

In addition to its synthetic applications, the compound has also been investigated for its direct biological effects. Preliminary in vitro studies suggest that tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate exhibits moderate inhibitory activity against certain inflammatory pathways, making it a candidate for further exploration in autoimmune and inflammatory diseases. Researchers have employed molecular docking and structure-activity relationship (SAR) studies to elucidate its binding interactions with target proteins.

The pharmacokinetic properties of tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate have also been a subject of recent investigation. A 2024 preclinical study reported favorable metabolic stability and oral bioavailability in rodent models, suggesting its potential as a lead compound for oral drug formulations. However, further optimization may be required to enhance its selectivity and reduce off-target effects.

Looking ahead, the compound's applications in targeted drug delivery systems are being explored. Its tert-butyl ester group offers opportunities for prodrug design, enabling controlled release of active metabolites in specific tissues. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate represents a promising scaffold in medicinal chemistry, with diverse applications ranging from kinase inhibitors to anti-inflammatory agents. Continued research into its mechanism of action and therapeutic potential will be critical for advancing its development pipeline.

2137489-20-2 (tert-butyl 2-amino-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanoate) Related Products

- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)

- 1040657-71-3(N-(4-fluoro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)

- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)

- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)

- 2229206-38-4(4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)

- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)

- 1353944-20-3(2-{3-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine)

- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)

- 2138258-96-3(5-(2-Bromoethoxy)-2-methylpyridine)